Bis(oxiranylmethyl)hexamethylenebiscarbamate
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Overview
Description
Bis(oxiranylmethyl)hexamethylenebiscarbamate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol . It is known for its unique structure, which includes two oxiranylmethyl groups attached to a hexamethylenebiscarbamate backbone. This compound is often used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(oxiranylmethyl)hexamethylenebiscarbamate typically involves the reaction of hexamethylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Bis(oxiranylmethyl)hexamethylenebiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Bis(oxiranylmethyl)hexamethylenebiscarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Bis(oxiranylmethyl)hexamethylenebiscarbamate involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that can react with the oxiranylmethyl groups .
Comparison with Similar Compounds
- Bis(oxiranylmethyl)hexamethylenediamine
- Bis(oxiranylmethyl)hexamethylenediisocyanate
- Bis(oxiranylmethyl)hexamethylenedicarbamate
Comparison: Bis(oxiranylmethyl)hexamethylenebiscarbamate is unique due to its dual oxiranylmethyl groups, which provide it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63283-71-6 |
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Molecular Formula |
C14H24N2O6 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-[6-(oxiran-2-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H24N2O6/c17-13(21-9-11-7-19-11)15-5-3-1-2-4-6-16-14(18)22-10-12-8-20-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
AHLPHIITDSRGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)NCCCCCCNC(=O)OCC2CO2 |
Origin of Product |
United States |
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